6-Fluoro-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of both fluorine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H4FIN2 and a molecular weight of 262.03 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the direct iodination of 6-fluoroimidazo[1,2-a]pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Radical Reactions: The compound can undergo radical reactions, particularly in the presence of radical initiators or under photochemical conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-fluoro-3-azidoimidazo[1,2-a]pyridine, while oxidation with hydrogen peroxide could produce this compound N-oxide .
Scientific Research Applications
6-Fluoro-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Material Science: Due to its unique electronic properties, it is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The fluorine and iodine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The imidazo[1,2-a]pyridine core can interact with various molecular targets, including kinases, G-protein-coupled receptors, and ion channels .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroimidazo[1,2-a]pyridine: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodoimidazo[1,2-a]pyridine:
6-Chloro-3-iodoimidazo[1,2-a]pyridine: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
Uniqueness
6-Fluoro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
6-fluoro-3-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQASPOWSYWAGEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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